molecular formula C4H6N2O2S2 B8548059 3-Amino-thiophene-2-sulfonamide

3-Amino-thiophene-2-sulfonamide

Cat. No. B8548059
M. Wt: 178.2 g/mol
InChI Key: ZDEOFXOTIZSVOG-UHFFFAOYSA-N
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Description

3-Amino-thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C4H6N2O2S2 and its molecular weight is 178.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

3-aminothiophene-2-sulfonamide

InChI

InChI=1S/C4H6N2O2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)

InChI Key

ZDEOFXOTIZSVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 57% aqueous solution of hydriodic acid (15 mL) was added to neat 3-nitro-thiophene-2-sulfonamide (1.02 g, 4.90 mmol) at room temperature. The reaction mixture was heated at 90° C. for 1 hour, cooled to room temperature and diluted with ethyl acetate (50 mL). The mixture was washed with a solution of sodium thiosulfate and the pH was adjusted to pH˜8 with sodium bicarbonate. The mixture was extracted with 10% methanol in ethyl acetate and the organic phase was dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography, using a gradient of 30-70% ethyl acetate in hexanes as the eluent, gave 65% yield of the title compound.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

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